N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-12-3-8-16(13(2)9-12)24-17(28)10-29-20-18-19(22-11-23-20)27(26-25-18)15-6-4-14(21)5-7-15/h3-9,11H,10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZBLKNWUHYWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimalarial properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a pyrimidine moiety. The presence of the thioacetamide group may contribute to its biological activity. Below is a summary of key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₅OS |
| Molecular Weight | 367.43 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=C(C=C1)NC(=O)N2C(C3CC4=CC(=C(C=C4C3=N2)OC)OC)C5=CC=C(C=C5)F)C |
Antimalarial Activity
Research indicates that compounds with similar triazole and pyrimidine structures exhibit significant antimalarial activity. For instance, derivatives of triazolopyrimidines have been shown to inhibit the growth of Plasmodium falciparum, with some compounds achieving IC50 values in the low micromolar range . The mechanism often involves the inhibition of falcipain-2, a cysteine protease critical for the parasite's lifecycle .
Antimicrobial Properties
Compounds containing triazole and pyrimidine moieties have demonstrated broad-spectrum antimicrobial activity. A study highlighted that certain triazolopyridine derivatives exhibited promising antibacterial effects against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those of traditional antibiotics.
Case Studies
- Antimalarial Screening : A series of triazolopyrimidine derivatives were synthesized and screened for antimalarial activity. Among them, several compounds showed IC50 values below 5 µM against P. falciparum, indicating strong potential for therapeutic development .
- Antimicrobial Evaluation : In a comparative study of various thiazole and triazole derivatives, one compound demonstrated an MIC of 31.25 µg/mL against Staphylococcus aureus, suggesting that modifications in the phenyl ring could enhance antimicrobial potency .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences Among Analogues
*Estimated based on analogous structures.
Key Observations :
- Acetamide Modifications (R2) : The 2,4-dimethylphenyl group increases steric bulk compared to ethoxyphenyl () or acetylphenyl (), which may reduce metabolic clearance but limit solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated using fragment-based methods.
Key Observations :
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what are the critical reaction parameters?
A multistep synthesis is typically employed, starting with the functionalization of the pyrimidine core. Key steps include:
- Thioglycolic acid coupling to introduce the thioacetamide group.
- Triazolo ring formation via [3+2] cycloaddition with azides under controlled temperature (60–80°C) .
- Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Critical parameters: Reaction time, temperature control to avoid side reactions (e.g., over-oxidation), and protecting group strategies for intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- 1H/13C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons and confirm regiochemistry of the triazolo-pyrimidine ring .
- X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., 4-fluorophenyl orientation) and confirm non-covalent interactions (e.g., S···π stacking) .
- HRMS : Validate molecular weight (±2 ppm accuracy) and detect isotopic patterns for bromine/chlorine (if present) .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs (e.g., triazolo-pyrimidines with reported kinase inhibition).
- In vitro : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at 1–100 µM concentrations.
- Target-based : Screen for EGFR or CDK inhibition via enzymatic assays with ATP competition . Include positive controls (e.g., staurosporine) and validate results with dose-response curves .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading).
- Case Study : A flow-chemistry approach (0.5 mL/min residence time, 70°C) improved yield by 25% for analogous triazolo-pyrimidines by enhancing mixing and heat transfer .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
Q. What strategies address poor aqueous solubility during in vitro testing?
- Co-solvent Systems : Use DMSO/PBS (≤0.1% DMSO) or cyclodextrin-based formulations .
- Prodrug Design : Introduce phosphate or glycoside moieties at the acetamide group to enhance hydrophilicity .
- Nanosuspensions : Reduce particle size to <200 nm via wet milling (e.g., using zirconia beads) .
Q. How should contradictory biological activity data across studies be resolved?
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell line genetic backgrounds.
- Orthogonal Validation : Confirm target engagement via CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) .
- Consider Epistatic Effects : Evaluate off-target interactions using chemoproteomics .
Q. What computational methods predict binding modes and structure-activity relationships (SAR)?
- Molecular Docking (AutoDock Vina) : Model interactions with EGFR (PDB: 1M17), focusing on the fluorophenyl group’s role in hydrophobic pocket binding .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR : Use Hammett constants to correlate electronic effects of substituents (e.g., 4-F vs. 4-CH3) with IC50 values .
Q. How can researchers design SAR studies to improve selectivity?
- Fragment Replacement : Substitute the 2,4-dimethylphenyl group with bioisosteres (e.g., 2-thienyl) to reduce hERG liability .
- Positional Scanning : Synthesize analogs with fluorine at meta/para positions on the phenyl ring to optimize π-π stacking .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors from the triazolo ring) using MOE or Schrödinger .
Q. What stability challenges arise under physiological conditions, and how are they managed?
- Hydrolysis Risk : The thioacetamide bond may degrade in acidic environments (pH <5). Monitor via HPLC-UV at 254 nm .
- Oxidative Stress : Add antioxidants (e.g., 0.01% BHT) to storage buffers if the triazolo ring is prone to radical-mediated degradation .
- Light Sensitivity : Conduct stability studies under ICH Q1B guidelines to assess photodegradation .
Q. How can flow chemistry improve scalability and reproducibility?
- Case Study : Continuous synthesis of diphenyldiazomethane analogs achieved 90% yield in a microreactor (residence time: 2 min, 25°C), reducing batch-to-batch variability .
- Automated Control : Integrate PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring of key intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
